脱水リファキシミン

説明

. It is a derivative of rifaximin, an antibiotic used to treat various bacterial infections. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.

科学的研究の応用

Dehydro Rifaximin has a wide range of scientific research applications, including:

作用機序

Target of Action

Dehydro Rifaximin, also known as Unii-jaa5V227IW, primarily targets the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in bacterial RNA synthesis, making it a key target for antibiotics like Dehydro Rifaximin .

Mode of Action

Dehydro Rifaximin interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding inhibits RNA synthesis in susceptible bacteria, blocking translocation and effectively stopping transcription . This interaction results in the disruption of bacterial RNA synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

Dehydro Rifaximin affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without altering bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Dehydro Rifaximin appears to modulate gut-immune signaling .

Pharmacokinetics

This property impacts its bioavailability, confining its action primarily to the gastrointestinal tract .

Result of Action

The molecular and cellular effects of Dehydro Rifaximin’s action are multifaceted. It also alters the expression of hepatic encephalopathy (HE)-related metabolic pathways .

Action Environment

The action, efficacy, and stability of Dehydro Rifaximin are influenced by environmental factors within the gut microenvironment. As a gut microenvironment modulator with cytoprotection properties, Dehydro Rifaximin’s therapeutic effects may be influenced by the composition and diversity of the gut microbiota .

生化学分析

Biochemical Properties

Dehydro Rifaximin plays a significant role in biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. It is known to interact with bacterial RNA polymerase, inhibiting the synthesis of RNA and thereby exerting its antibacterial effects . This interaction is crucial for its function as an antibiotic, as it prevents the replication of bacterial cells. Additionally, Dehydro Rifaximin has been shown to interact with other proteins involved in bacterial metabolism, further enhancing its antibacterial properties.

Cellular Effects

Dehydro Rifaximin influences various types of cells and cellular processes. In bacterial cells, it inhibits RNA synthesis, leading to cell death. In mammalian cells, Dehydro Rifaximin has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of pro-inflammatory cytokines, which can help in reducing inflammation. This modulation of cellular processes makes Dehydro Rifaximin a potential candidate for therapeutic applications beyond its antibacterial properties.

Molecular Mechanism

The molecular mechanism of Dehydro Rifaximin involves its binding to the beta subunit of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and leading to bacterial cell death . Additionally, Dehydro Rifaximin has been shown to interact with other biomolecules, such as transcription factors and regulatory proteins, which can influence gene expression and cellular responses. These interactions highlight the compound’s multifaceted mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dehydro Rifaximin have been observed to change over time. The compound is known to be temperature-sensitive and unstable in solution, which can affect its long-term efficacy . Studies have shown that Dehydro Rifaximin can degrade over time, leading to a reduction in its antibacterial activity. When stored under appropriate conditions, such as in an amber vial at -20°C, its stability can be maintained for extended periods . Long-term studies have also indicated that Dehydro Rifaximin can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression.

Dosage Effects in Animal Models

The effects of Dehydro Rifaximin vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce bacterial load and inflammation without causing significant adverse effects . At higher doses, Dehydro Rifaximin can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

Dehydro Rifaximin is involved in several metabolic pathways, particularly those related to bacterial metabolism. It has been shown to inhibit the synthesis of essential bacterial metabolites, such as nucleotides and amino acids, by targeting key enzymes in these pathways . Additionally, Dehydro Rifaximin can modulate the gut microbiota, influencing the production of short-chain fatty acids and other metabolites that play a role in host metabolism . These interactions with metabolic pathways underscore the compound’s potential for therapeutic applications beyond its antibacterial properties.

Transport and Distribution

Within cells and tissues, Dehydro Rifaximin is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, which facilitates its transport across cellular membranes . Additionally, Dehydro Rifaximin can accumulate in specific tissues, such as the liver and intestines, where it exerts its effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

Dehydro Rifaximin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, it localizes to the cytoplasm, where it interacts with RNA polymerase and other metabolic enzymes . In mammalian cells, Dehydro Rifaximin has been observed to localize to the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

準備方法

The synthesis of Dehydro Rifaximin involves several steps, starting with the precursor rifaximin. The synthetic route typically includes oxidation and dehydrogenation reactions under specific conditions to achieve the desired structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Dehydro Rifaximin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

Dehydro Rifaximin is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

生物活性

Dehydro rifaximin is a derivative of rifaximin, a non-systemic antibiotic primarily used for gastrointestinal disorders. This compound exhibits significant biological activity through its unique mechanism of action, pharmacokinetic properties, and clinical applications. This article delves into its biological activity, supported by data tables and relevant case studies.

Dehydro rifaximin acts primarily by inhibiting bacterial ribonucleic acid (RNA) synthesis. It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, effectively blocking transcription and halting protein synthesis in susceptible bacteria. This mechanism is crucial for its efficacy against a broad spectrum of pathogens, including gram-positive and gram-negative bacteria, as well as certain protozoa .

Pharmacokinetics

Dehydro rifaximin is characterized by its minimal systemic absorption , which allows it to exert its effects predominantly within the gastrointestinal tract. Key pharmacokinetic parameters include:

- Absorption : Very low systemic absorption; peak plasma concentrations are typically reached within 1 hour after administration .

- Volume of Distribution : Not extensively documented due to non-systemic properties.

- Protein Binding : Approximately 67.5% in healthy individuals .

- Metabolism : Primarily metabolized by cytochrome P450 3A4 (CYP3A4) with minimal systemic circulation .

- Excretion : Mostly excreted unchanged in feces due to its non-absorbable nature .

Antimicrobial Activity

Dehydro rifaximin exhibits broad-spectrum antimicrobial activity, effective against various enteric pathogens. The minimum inhibitory concentration (MIC) for 90% of microorganisms ranges from 4 to 64 μg/ml for several enteric pathogens, including Escherichia coli, Salmonella, and Shigella species .

Table 1: Antimicrobial Efficacy of Dehydro Rifaximin

| Pathogen | MIC (μg/ml) | Reference |

|---|---|---|

| E. coli | 4 - 64 | |

| Salmonella | 8 - 32 | |

| Shigella | 16 - 64 | |

| Cryptosporidium parvum | N/A |

Clinical Applications

Dehydro rifaximin has been studied extensively for various gastrointestinal conditions:

- Irritable Bowel Syndrome with Diarrhea (IBS-D) : Clinical trials indicate that dehydro rifaximin significantly reduces symptoms associated with IBS-D, with a notable improvement in quality of life measures compared to placebo .

- Traveler's Diarrhea : In randomized controlled trials, patients treated with dehydro rifaximin showed shorter time to symptom resolution compared to those receiving placebo or other antibiotics like ciprofloxacin .

- Hepatic Encephalopathy : Dehydro rifaximin has demonstrated efficacy in preventing episodes of hepatic encephalopathy in patients with liver cirrhosis by reducing ammonia-producing bacteria in the gut .

Case Studies

- Traveler's Diarrhea Study :

- Hepatic Encephalopathy Study :

Immunomodulatory Effects

Research indicates that dehydro rifaximin may also exert immunomodulatory effects. A study comparing rifaximin with norfloxacin showed significant decreases in inflammatory cytokines such as TNF-α and IL-6 after treatment, suggesting potential benefits in managing inflammatory conditions .

Resistance Patterns

Despite its broad use, concerns regarding antimicrobial resistance have been raised. Long-term use can lead to resistant strains within the gastrointestinal flora; however, systemic resistance remains low due to its non-absorbable nature . Studies have shown that while some resistance can develop in enteric bacteria, the incidence remains significantly lower than that observed with other antibiotics.

特性

IUPAC Name |

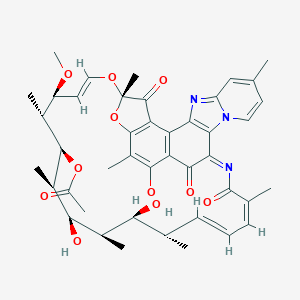

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23,36-trioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,24,26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-50H,1-10H3/b12-11+,17-15+,21-13-,45-33?/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQBVIBLPYSOHX-GEOWOUTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80621-76-7 | |

| Record name | 6-o,14-Didehydrorifaximin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O,14-DIDEHYDRORIFAXIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAA5V227IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。